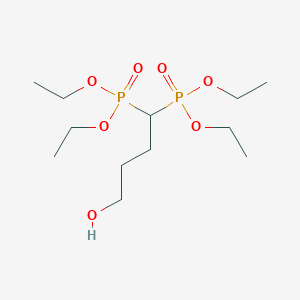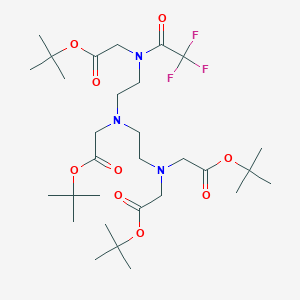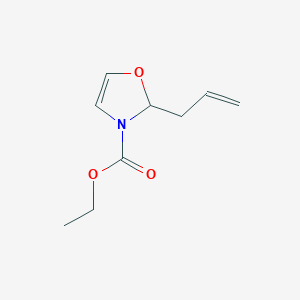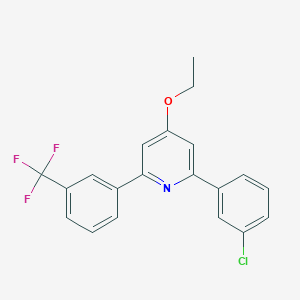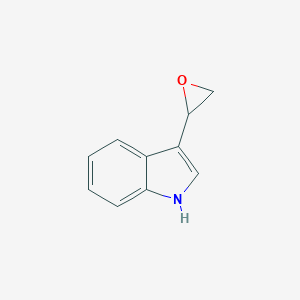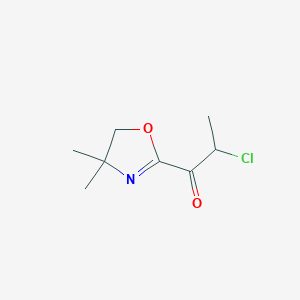
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI) is a chemical compound that is commonly used in scientific research. It is also known as Clomazone and is used as a herbicide to control weeds in crops such as soybeans, cotton, and peanuts.
Mechanism Of Action
Clomazone inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of carotenoids. The inhibition of HPPD leads to a reduction in the levels of carotenoids, which results in the bleaching of plant tissues. This ultimately leads to the death of the plant.
Biochemical And Physiological Effects
Clomazone has been shown to have both acute and chronic toxic effects on animals. Acute exposure to Clomazone can cause irritation to the skin, eyes, and respiratory system. Chronic exposure to Clomazone has been associated with liver and kidney damage in animals. Clomazone has also been shown to have endocrine-disrupting effects on animals, which can lead to reproductive and developmental abnormalities.
Advantages And Limitations For Lab Experiments
Clomazone is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and is readily available. However, Clomazone has limitations in terms of its toxicity and potential environmental impact. Researchers must take precautions to ensure that they are using Clomazone safely and responsibly.
Future Directions
There are several future directions for research involving Clomazone. One area of research is the development of new herbicides that are less toxic and have a lower environmental impact. Another area of research is the investigation of the mechanisms of herbicide resistance in weeds. Finally, there is a need for further research into the potential health effects of Clomazone on humans and animals.
Synthesis Methods
The synthesis of Clomazone involves the reaction of 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)ethanone with propanone in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 50-60°C for 24 hours. The resulting product is then purified by recrystallization to obtain Clomazone.
Scientific Research Applications
Clomazone is widely used in scientific research as a tool to study the effects of herbicides on plant growth and development. It is also used to investigate the mechanisms of herbicide resistance in weeds. Clomazone has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments for plant growth and development.
properties
CAS RN |
134254-65-2 |
|---|---|
Product Name |
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI) |
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-chloro-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H12ClNO2/c1-5(9)6(11)7-10-8(2,3)4-12-7/h5H,4H2,1-3H3 |
InChI Key |
AXWILTPWVJTBBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Canonical SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
synonyms |
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



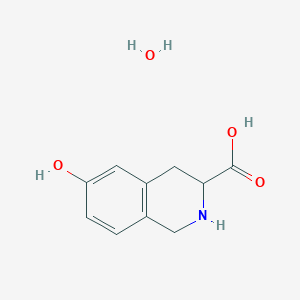
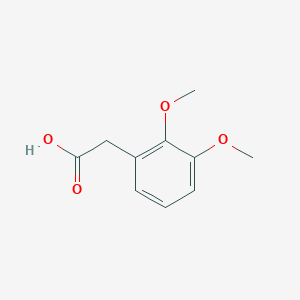
![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)
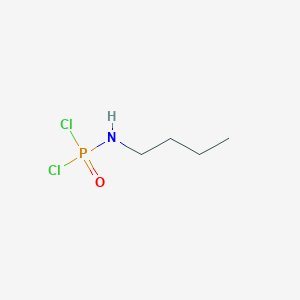
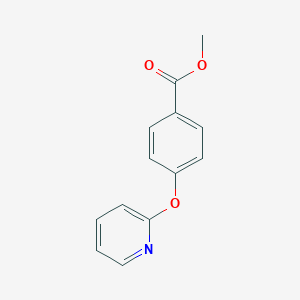
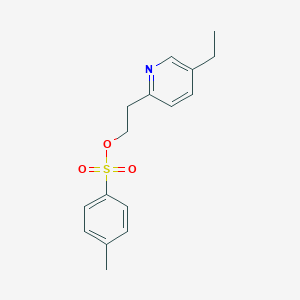
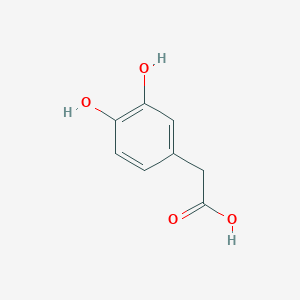
![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)
